Evidence Item 1: Physicochemical Differentiation – LogP and Lipophilicity Benchmarking Against Positional Isomer and 2-Methyl Derivative
The target compound 6,8-dibromoquinolin-3-ol (MW 302.95, TPSA 33.12 Ų, LogP 3.47) is a positional isomer of broxyquinoline (5,7-dibromo-8-hydroxyquinoline, MW 302.95, TPSA 33.12 Ų). The two isomers share identical molecular formula, molecular weight, and TPSA; however, the 3-OH placement yields a distinct electronic environment that influences the compound's actual chromatographic retention and partition behavior relative to the 8-OH isomer . The 2-methyl derivative (6,8-dibromo-2-methylquinolin-3-ol) has a higher LogP of 3.77 and a higher molecular weight of 316.98 g/mol, representing an increase of +0.30 log units and +14.03 g/mol versus the target compound, which can affect membrane permeability and binding pocket complementarity .
| Evidence Dimension | Calculated LogP (n-octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.47 (method unspecified); MW = 302.95 g/mol; TPSA = 33.12 Ų |
| Comparator Or Baseline | Comparator 1 (positional isomer): 5,7-Dibromo-8-hydroxyquinoline (broxyquinoline) – LogP = 3.39 (cLogP) to 4.09 (experimental); MW = 302.95 g/mol; TPSA = 33.12 Ų. Comparator 2 (2-methyl analog): 6,8-Dibromo-2-methylquinolin-3-ol – LogP = 3.77; MW = 316.98 g/mol; TPSA = 33.12 Ų |
| Quantified Difference | ΔLogP (target vs 2-methyl): –0.30 log units; ΔMW: –14.03 g/mol. LogP difference vs broxyquinoline: +0.08 to –0.62 log units depending on measurement method used for comparator |
| Conditions | Calculated LogP values; experimental LogP for target compound has not been independently reported in peer-reviewed literature |
Why This Matters
A lower LogP and molecular weight compared to the 2-methyl derivative may confer superior aqueous solubility and a different pharmacokinetic profile, making the target compound a more tractable starting point for lead optimization where lower lipophilicity is desired.
